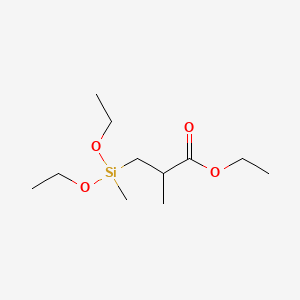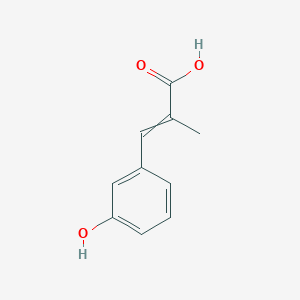![molecular formula C10H17N3O B14731475 [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea CAS No. 6293-60-3](/img/structure/B14731475.png)
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea is an organic compound that features a unique structure combining a cyclohexene ring with a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an appropriate amine, followed by the introduction of a urea group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea
- [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]carbamate
Uniqueness
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea is unique due to its specific combination of a cyclohexene ring and a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific contexts.
Propiedades
Número CAS |
6293-60-3 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea |
InChI |
InChI=1S/C10H17N3O/c1-7-4-8(12-13-9(11)14)6-10(2,3)5-7/h4H,5-6H2,1-3H3,(H3,11,13,14)/b12-8- |
Clave InChI |
POWGERBYLYXZDD-WQLSENKSSA-N |
SMILES isomérico |
CC1=C/C(=N/NC(=O)N)/CC(C1)(C)C |
SMILES canónico |
CC1=CC(=NNC(=O)N)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
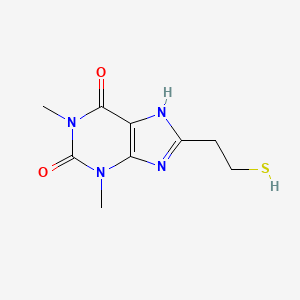



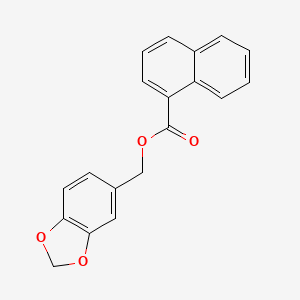


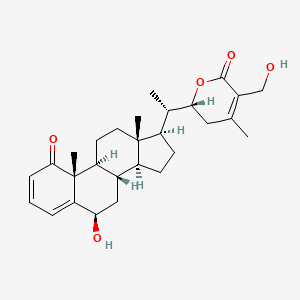

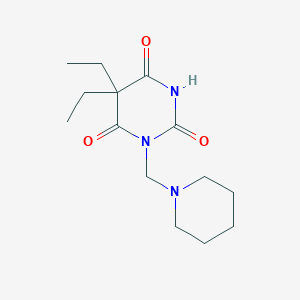
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
